molecular formula C11H15NO B1418782 3-(2-Methylphenyl)pyrrolidin-3-ol CAS No. 702630-29-3

3-(2-Methylphenyl)pyrrolidin-3-ol

Cat. No. B1418782
CAS RN: 702630-29-3
M. Wt: 177.24 g/mol
InChI Key: XYLQIZRZZDDGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Methylphenyl)pyrrolidin-3-ol” is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 213.70 .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylphenyl)pyrrolidin-3-ol” can be represented by the SMILES string OC1(CCNC1)C2=CC=CC=C2C.[H]Cl . This indicates that the compound contains a pyrrolidine ring attached to a 2-methylphenyl group.


Physical And Chemical Properties Analysis

The physical form of “3-(2-Methylphenyl)pyrrolidin-3-ol” is solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-(2-Methylphenyl)pyrrolidin-3-ol: is a compound that features a pyrrolidine ring, a five-membered lactam structure that is prevalent in many biologically active compounds. The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize a variety of derivatives with potential as novel therapeutic agents.

Biological Activity Profiling

Derivatives of pyrrolidine, including 3-(2-Methylphenyl)pyrrolidin-3-ol , have been studied for their biological activities. They have shown promise in various pharmacological applications such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more . Research into these activities can lead to the development of new drugs targeting specific diseases.

Organic Synthesis

In organic synthesis, 3-(2-Methylphenyl)pyrrolidin-3-ol can serve as a building block for the construction of complex molecules. Its structure allows for various functionalization reactions, which can be useful in synthesizing a wide range of chemical entities with desired properties for further research .

Pharmacological Research

The pyrrolidine ring found in 3-(2-Methylphenyl)pyrrolidin-3-ol is significant in pharmacology. It can influence the biological profile of drug candidates due to the stereogenicity of carbons and the spatial orientation of substituents, which affects the binding mode to enantioselective proteins . This aspect is crucial in the design of new compounds with specific biological activities.

Chemical Research

3-(2-Methylphenyl)pyrrolidin-3-ol: is also valuable in chemical research, particularly in the study of nitrogen-containing heterocycles. Its role as an intermediate in medicinal and organic chemistry is of high interest due to its potential to be transformed into various bioactive molecules .

Industrial Applications

While specific industrial applications of 3-(2-Methylphenyl)pyrrolidin-3-ol are not extensively documented, its derivatives, such as pyrrolones and pyrrolidinones, are known to be promising scaffolds in the development of pharmaceuticals and agrochemicals. They have been used in the synthesis of various alkaloids and unusual β-amino acids, which are important in several industrial processes .

Future Directions

Pyrrolidine compounds, including “3-(2-Methylphenyl)pyrrolidin-3-ol”, have potential for further exploration in drug discovery due to their versatile structure and the possibility to efficiently explore the pharmacophore space . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity .

properties

IUPAC Name

3-(2-methylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLQIZRZZDDGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
3-(2-Methylphenyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
3-(2-Methylphenyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
3-(2-Methylphenyl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
3-(2-Methylphenyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.